molecular formula C11H18N2O2 B2673344 3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1882424-87-4

3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2673344
CAS No.: 1882424-87-4
M. Wt: 210.277
InChI Key: YRCHQLHJKVDBNC-UHFFFAOYSA-N
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Description

The compound “3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclic structure (bicyclo[3.2.1]octane), which is a common motif in many natural products . The molecule also has a carboxamide group (-CONH2) and a hydroxy group (-OH), which can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy . The presence of different functional groups and the bicyclic structure would give characteristic signals in the NMR spectrum.


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the carboxamide group could participate in condensation reactions, and the hydroxy group could be involved in substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide and hydroxy groups would likely make this compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Diez et al. (1991) focused on synthesizing derivatives of 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, closely related to the chemical . This research contributes to understanding the structural and conformational aspects of such compounds, which is vital in their applications in various scientific fields (Diez et al., 1991).
  • In 2007, Wood et al. presented the gold(III) tetrachloride salt of L-cocaine, a compound structurally similar to the chemical of interest. This study is significant for understanding the molecular structure and bonding characteristics of such compounds (Wood et al., 2007).

Conformational Constrained Dipeptide Isosteres

  • Research by Guarna et al. (1999) explored conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. Such studies are crucial for developing novel approaches in peptide chemistry and drug design (Guarna et al., 1999).

Crystallographic Investigations

  • Arias-Pérez et al. (2001, 2003) conducted studies on esters derived from similar azabicyclo compounds, emphasizing their crystal structure. These investigations provide valuable insights into the molecular arrangements and potential applications in material science and molecular engineering (Arias-Pérez et al., 2001), (Arias-Pérez et al., 2003).

Reactions with Bases

  • The study by Ershov et al. (2001) on the reactivity of similar azabicyclic compounds with various bases contributes to understanding their chemical properties and potential applications in synthetic chemistry (Ershov et al., 2001).

Bicyclic Proline Analogues

  • Casabona et al. (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, an analogue of proline with a bicyclic structure. This research is significant for developing new proline analogues in peptide synthesis (Casabona et al., 2007).

Properties

IUPAC Name

3-hydroxy-N-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-5-12-11(15)13-8-3-4-9(13)7-10(14)6-8/h2,8-10,14H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCHQLHJKVDBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1C2CCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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